REACTION_SMILES
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[CH2:22]([Cl:23])[Cl:24].[CH3:1][S:2][c:3]1[cH:4][cH:5][c:6]([C:7]#[N:8])[cH:9][cH:10]1.[Cl:11][c:12]1[cH:13][cH:14][cH:15][c:16]([C:17]([O:18][OH:20])=[O:19])[cH:21]1>>[CH3:1][S:2]([c:3]1[cH:4][cH:5][c:6]([C:7]#[N:8])[cH:9][cH:10]1)=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ccc(C#N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Type
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product
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Smiles
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CS(=O)c1ccc(C#N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |